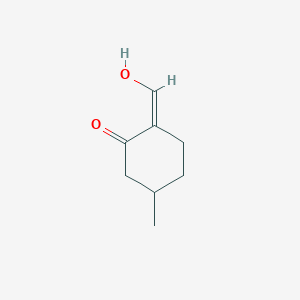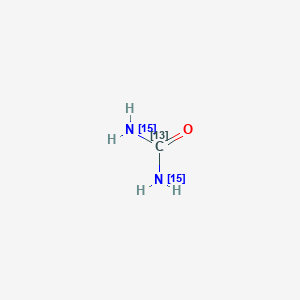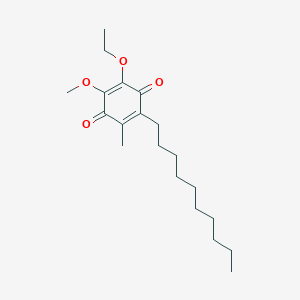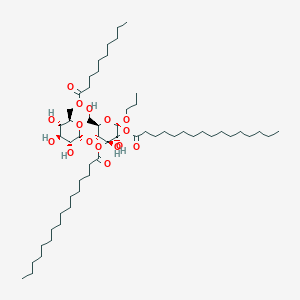
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, also known as DPGG, is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. DPGG is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to inhibit the activity of certain enzymes and to activate immune cells, leading to the suppression of inflammation and the promotion of immune responses.
Biochemische Und Physiologische Effekte
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of immune responses. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has several advantages for lab experiments, including its ability to modulate immune responses and its potential as a therapeutic agent. However, there are also limitations to using 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol in lab experiments, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
In conclusion, 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects and has been studied in various scientific research applications. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
Synthesemethoden
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is synthesized through a multi-step process that involves the use of various chemical reagents and enzymes. The synthesis method involves the condensation of palmitic acid and glycerol, followed by the addition of glucose and decanoic acid. The final product is purified through chromatography and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been studied in various scientific research applications, including cancer therapy, infectious diseases, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
140899-18-9 |
|---|---|
Produktname |
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol |
Molekularformel |
C57H106O16 |
Molekulargewicht |
1047.4 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxy-3,4-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C57H106O16/c1-5-9-12-15-18-20-22-24-26-28-31-34-37-40-48(60)72-56(65)53(71-54-52(64)51(63)50(62)46(69-54)44-68-47(59)39-36-33-30-17-14-11-7-3)45(43-58)70-55(67-42-8-4)57(56,66)73-49(61)41-38-35-32-29-27-25-23-21-19-16-13-10-6-2/h45-46,50-55,58,62-66H,5-44H2,1-4H3/t45-,46-,50-,51+,52-,53-,54-,55+,56-,57-/m1/s1 |
InChI-Schlüssel |
QHBIQIGMMLORPZ-BASKQFRRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@]1([C@@H]([C@H](O[C@@H]([C@@]1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCC)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
Andere CAS-Nummern |
140899-18-9 |
Synonyme |
1(3),2-dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol dipalmitoyl-GGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
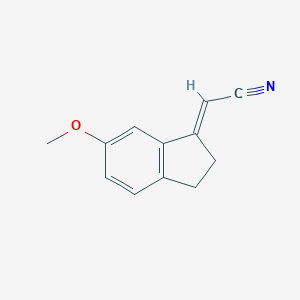
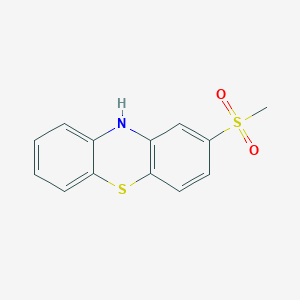


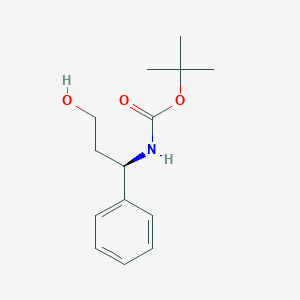
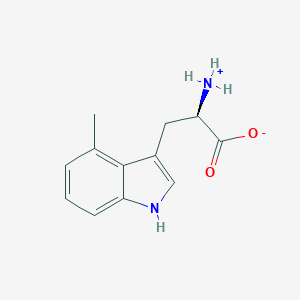
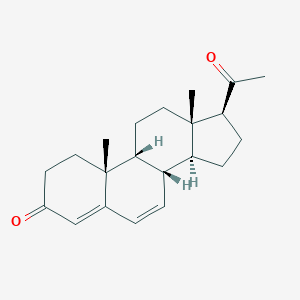
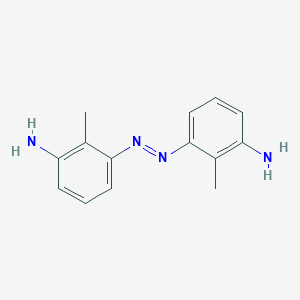
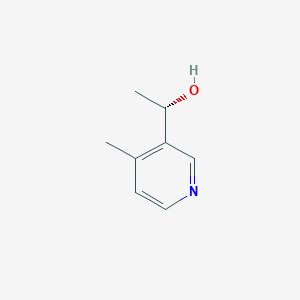
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
